
WZB117
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WZB-117 是一种针对葡萄糖转运蛋白 1 (GLUT1) 的小分子抑制剂通过抑制葡萄糖转运,WZB-117 会破坏糖酵解途径,从而导致癌细胞活力和增殖下降 .
准备方法
合成路线和反应条件
WZB-117 的合成涉及将 3-羟基苯甲酸与 3-氟-1,2-亚苯基酯化。该反应通常需要使用脱水剂,例如二环己基碳二亚胺 (DCC),以及催化剂,例如 4-二甲氨基吡啶 (DMAP)。该反应在二氯甲烷 (DCM) 等有机溶剂中进行,并在回流条件下进行 .
工业生产方法
虽然 WZB-117 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件,使用更大的反应容器,并通过重结晶和色谱等技术确保最终产物的纯度 .
化学反应分析
反应类型
WZB-117 在其合成过程中主要经历酯化反应。 它还可以在酸性或碱性条件下参与水解反应,导致酯键断裂 .
常用试剂和条件
酯化: 二环己基碳二亚胺 (DCC)、4-二甲氨基吡啶 (DMAP)、二氯甲烷 (DCM)、回流条件。
水解: 酸性或碱性条件、水或水溶液.
主要产品
酯化: WZB-117 为主要产物。
作用机制
WZB-117 通过抑制葡萄糖转运蛋白 1 (GLUT1) 发挥作用。这种抑制阻断了细胞对葡萄糖的吸收,导致糖酵解减少和三磷酸腺苷 (ATP) 产量降低。由此产生的能量不足会触发癌细胞的细胞周期停滞和凋亡。 在神经元细胞中,WZB-117 诱导的葡萄糖低代谢会导致线粒体功能障碍和活性氧的产生增加 .
相似化合物的比较
类似化合物
STF-31: 另一种具有类似作用机制的 GLUT1 抑制剂。
2-脱氧-D-葡萄糖 (2-DG): 一种糖酵解抑制剂,与葡萄糖竞争通过葡萄糖转运蛋白被吸收。
WZB-117 的独特性
WZB-117 独特之处在于其不可逆地抑制 GLUT1 的能力,导致对葡萄糖代谢的持续影响。 与可逆抑制剂不同,WZB-117 的不可逆结合确保了葡萄糖转运的长期抑制,使其成为癌症治疗和代谢研究的有效化合物 .
生物活性
WZB117 is a small molecule specifically designed to inhibit the glucose transporter GLUT1, which plays a crucial role in glucose metabolism in various cell types, particularly cancer cells. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt glucose uptake, thereby inducing metabolic stress in tumor cells. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound functions primarily as a competitive inhibitor of GLUT1, which is responsible for facilitating glucose transport across cell membranes. The compound has been shown to bind to the exofacial sugar binding site of GLUT1, effectively blocking glucose entry into cells. This inhibition leads to a decrease in intracellular ATP levels and alters glycolytic enzyme activity, pushing cells towards energy stress and apoptosis.
- Inhibition Profile :
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce glucose uptake in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The treatment results in:
- Reduced viability : A549 cells treated with this compound showed decreased proliferation rates.
- Cell cycle arrest : The compound induces senescence and necrosis in cancer cells by downregulating cyclin E2 and phosphorylated retinoblastoma protein levels .
- AMPK Activation : Increased phosphorylation of AMPK indicates a shift towards energy conservation mechanisms within the treated cells .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models:
- Tumor Growth Inhibition : Daily intraperitoneal administration of this compound at 10 mg/kg resulted in over 70% reduction in tumor size in xenograft models using A549 cells .
- Safety Profile : In vivo studies indicated that systemic administration did not cause significant adverse events, suggesting a favorable safety profile for potential clinical applications .
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
-
Combination Therapies :
- When combined with MK-2206 (an Akt inhibitor), this compound exhibited a synergistic effect against breast cancer cell lines, enhancing cytotoxicity beyond that achieved by either agent alone .
- A combination with metformin showed promise in enhancing apoptosis through dual targeting of glucose metabolism .
- Resistance Overcoming :
Summary of Findings
Study Type | Key Findings |
---|---|
In Vitro | Reduced glucose uptake; induced senescence; activated AMPK. |
In Vivo | Significant tumor growth inhibition; favorable safety profile. |
Combination | Enhanced cytotoxicity with MK-2206; synergistic effects with metformin. |
属性
IUPAC Name |
[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWCCBXIHFKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223397-11-2 |
Source
|
Record name | WZB-117 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16764 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the primary target of WZB117?
A1: this compound primarily targets the glucose transporter 1 (GLUT1), a protein responsible for glucose uptake by cells. [, , , , ]
Q2: How does this compound interact with GLUT1?
A2: this compound acts as a competitive inhibitor of GLUT1, binding to the transporter at or near the exofacial sugar-binding site and blocking glucose uptake. [, , ]
Q3: What are the downstream effects of GLUT1 inhibition by this compound?
A3: Inhibiting GLUT1 with this compound leads to:
- Reduced glucose uptake and lactate production, indicating decreased glycolysis. [, , , , , ]
- Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. []
- Downregulation of the mammalian target of rapamycin (mTOR) pathway, involved in cell growth and proliferation. [, ]
- Induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. [, , ]
- Increased reactive oxygen species (ROS) production, contributing to cell death. [, , ]
Q4: Does this compound inhibit other GLUT isoforms?
A4: While this compound demonstrates high affinity for GLUT1, studies suggest it can also inhibit GLUT3 and GLUT4, albeit with varying potency. [, ]
Q5: Does this compound affect cancer stem cells (CSCs)?
A5: Research indicates this compound can inhibit the self-renewal and tumor-initiating capacity of CSCs in pancreatic, ovarian, and glioblastoma models. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H14F2O6 and its molecular weight is 388.32 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers do not elaborate on the specific spectroscopic data (NMR, IR, Mass spectrometry) of this compound, they highlight its structural similarity to other known GLUT1 inhibitors. Further investigation into publicly available chemical databases could provide additional spectroscopic information.
Q8: How do structural modifications of this compound affect its activity?
A8: While detailed SAR studies are not extensively described in the provided papers, one study suggests that the presence of a meta-methyl group in the terminal phenolic ring of a this compound analogue (PGL-27) might hinder its binding affinity to GLUT1, leading to reduced inhibitory activity. [] Further research focusing on systematic structural modifications of this compound is needed to fully elucidate the SAR and optimize its pharmacological properties.
Q9: Are there any specific formulation strategies used to improve this compound's properties?
A10: While specific formulation strategies for this compound are not described in the research papers, one study employed this compound-decorated metformin-carboxymethyl chitosan nanoparticles for targeted delivery to breast cancer cells. [] This approach aimed to enhance the drug's efficacy and reduce potential side effects by achieving localized delivery to the tumor site. Further research into various formulation approaches, such as encapsulation in liposomes, micelles, or nanoparticles, could improve this compound's solubility, bioavailability, and targeted delivery to specific tissues.
Q10: What are some historical milestones in the research of GLUT1 inhibitors as therapeutic targets?
A11: The recognition of the Warburg effect, highlighting the reliance of cancer cells on aerobic glycolysis, marked a significant milestone in understanding cancer metabolism. [, , , ] This discovery spurred interest in targeting glucose transporters, including GLUT1, for cancer therapy. The development of this compound and other small molecule inhibitors represented a crucial step towards exploiting GLUT1 as a therapeutic target.
Q11: What are some potential cross-disciplinary applications of this compound research?
A11: The study of this compound and its effects on glucose metabolism extends beyond cancer research. Its potential applications span diverse fields:
- Metabolic diseases: Investigating this compound's impact on glucose homeostasis could provide insights into managing diseases like diabetes. []
- Immunology: Understanding how this compound modulates T cell function, particularly memory stem T cells, could contribute to developing therapies for autoimmune diseases. []
- Neuroscience: Exploring this compound's role in neuronal differentiation and the interplay between neurons and astrocytes could shed light on neurodevelopmental disorders. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。